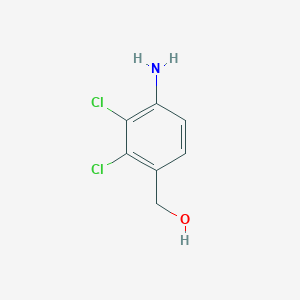

(4-Amino-2,3-dichlorophenyl)methanol

Description

Contextual Framework within Organic Synthesis

In the broader context of organic synthesis, the preparation of substituted benzyl (B1604629) alcohols is a fundamental process. The synthesis of (4-Amino-2,3-dichlorophenyl)methanol can be envisioned through multi-step reaction sequences, often starting from commercially available precursors. A plausible synthetic strategy involves the reduction of a corresponding benzaldehyde (B42025) or benzoic acid derivative. For instance, the reduction of 2,3-dichlorobenzaldehyde (B127699) to 2,3-dichlorobenzyl alcohol using sodium borohydride (B1222165) is a known transformation. prepchem.com A similar approach could be applied to a suitably substituted 4-amino-2,3-dichlorobenzaldehyde.

Alternatively, the synthesis could commence with the nitration of a dichlorotoluene derivative, followed by functional group manipulations to introduce the amino and hydroxymethyl groups. The reduction of a nitro group to an amine is a standard procedure, often accomplished through catalytic hydrogenation. google.com The conversion of a methyl group to a hydroxymethyl group can be achieved through various oxidative methods, though this can sometimes be challenging in the presence of other sensitive functional groups.

A potential synthetic route could start from 4-amino-2,3-dichlorophenol (B42498). chemicalbook.comnih.gov While this would require the conversion of the phenolic hydroxyl group to a hydroxymethyl group, it highlights the availability of closely related starting materials. The synthesis of 4-amino-2,3-dichlorophenol itself can be achieved from 2,3-dichlorophenol (B42519) through a multi-step process involving diazotization and subsequent reduction. chemicalbook.com

Significance as a Versatile Synthetic Intermediate

The versatility of this compound as a synthetic intermediate stems from the presence of three distinct functional groups: an amino group, a primary alcohol, and two chlorine atoms on the aromatic ring. Each of these sites can be selectively targeted for further chemical transformations, allowing for the construction of a diverse range of molecular architectures.

The primary alcohol functionality can undergo oxidation to yield the corresponding aldehyde or carboxylic acid. It can also be converted into a better leaving group, such as a tosylate or a halide, facilitating nucleophilic substitution reactions. Esterification of the alcohol is another common transformation. google.com

The amino group is a key site for a multitude of reactions. It can be acylated, alkylated, or used in the formation of Schiff bases. Diazotization of the amino group would yield a diazonium salt, a highly versatile intermediate that can be converted into a wide array of other functional groups, including halogens, a cyano group, or a hydroxyl group, through Sandmeyer-type reactions.

The chlorine atoms on the aromatic ring can participate in nucleophilic aromatic substitution reactions, although the conditions required are typically harsh. More commonly, they can be utilized in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds. This allows for the elaboration of the aromatic core with various substituents.

The combination of these reactive sites makes this compound a valuable precursor for the synthesis of complex molecules, potentially including pharmaceuticals, agrochemicals, and materials with specific electronic properties. The strategic manipulation of its functional groups allows for the systematic construction of target molecules with desired functionalities and substitution patterns.

Overview of Academic Research Perspectives

While specific academic research focusing exclusively on this compound is limited, the broader classes of compounds to which it belongs—aminobenzyl alcohols and dichlorinated aromatics—are of significant interest in chemical research.

Research into aminobenzyl alcohols often focuses on their utility in the synthesis of nitrogen-containing heterocycles. researchgate.net For example, 2-aminobenzyl alcohols are valuable precursors for the synthesis of quinolines and quinazolines, which are important scaffolds in medicinal chemistry. researchgate.net The reactivity of the amino and alcohol groups can be harnessed to construct these fused ring systems through various cyclization strategies. organic-chemistry.orgorgsyn.org

Dichlorinated aromatic compounds are widely studied due to their presence in many biologically active molecules and functional materials. For instance, 2,4-dichlorobenzyl alcohol is known for its antiseptic properties and is used in throat lozenges. wikipedia.orgpharmacompass.com The presence of chlorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Research in this area often involves the synthesis of dichlorinated analogs of known drugs to explore structure-activity relationships.

Furthermore, the synthesis of complex molecules often relies on building blocks that contain multiple, orthogonally reactive functional groups. The principles of retrosynthetic analysis would identify molecules like this compound as valuable synthons. The study of synthetic routes to and the reactivity of such multifunctional compounds is a continuous theme in organic chemistry research. The development of efficient and selective methods for the transformation of these functional groups is crucial for the advancement of synthetic chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C7H7Cl2NO |

|---|---|

Molecular Weight |

192.04 g/mol |

IUPAC Name |

(4-amino-2,3-dichlorophenyl)methanol |

InChI |

InChI=1S/C7H7Cl2NO/c8-6-4(3-11)1-2-5(10)7(6)9/h1-2,11H,3,10H2 |

InChI Key |

IGNPTWTWUXMAAD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1CO)Cl)Cl)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Amino 2,3 Dichlorophenyl Methanol

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic analysis of (4-Amino-2,3-dichlorophenyl)methanol suggests a few plausible disconnection points. The most straightforward approach involves the reduction of a corresponding carboxylic acid or its derivative, or an aldehyde. This leads to key precursors such as 4-amino-2,3-dichlorobenzoic acid or 4-amino-2,3-dichlorobenzaldehyde.

Further disconnection of these precursors points towards the strategic introduction of the amino and chloro groups. A common and effective strategy for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. This suggests that 2,3-dichloro-4-nitrobenzoic acid or 2,3-dichloro-4-nitrotoluene (B14027243) could serve as crucial intermediates. The dichlorinated scaffold itself can be envisioned as arising from the regioselective chlorination of a suitable aromatic precursor. This systematic deconstruction of the target molecule allows for the design of several convergent synthetic routes.

Established Synthetic Routes

Based on the retrosynthetic analysis, the synthesis of this compound can be approached through a combination of reduction, halogenation, and amination reactions.

Halogenation Approaches for Dichlorophenyl Scaffold Formation

The formation of the 2,3-dichlorophenyl scaffold is a critical step in the synthesis. This is typically achieved through electrophilic aromatic substitution, specifically chlorination, of a suitable precursor. The regioselectivity of the chlorination is directed by the substituents already present on the aromatic ring. For instance, starting with a compound like 4-aminotoluene, the amino group would direct chlorination to the ortho positions (2 and 6). However, achieving the desired 2,3-dichloro substitution pattern often requires a multi-step approach or starting with an appropriately substituted precursor. Copper-catalyzed halogenation reactions have also emerged as a powerful tool for the site-selective functionalization of C-H bonds. beilstein-journals.org

Amination Reactions for Aromatic Functionalization

The introduction of the amino group at the 4-position of the 2,3-dichlorophenyl ring is most commonly accomplished through a two-step process: nitration followed by reduction.

Starting with 2,3-dichlorotoluene, nitration would be the first step. The directing effects of the chloro and methyl groups would influence the position of the incoming nitro group. The reduction of the resulting nitro-intermediate to the desired amine can be achieved using a variety of reagents. Catalytic hydrogenation using catalysts such as Raney nickel or platinum on carbon is a common and efficient method. chemicalbook.com Other reducing agents like tin(II) chloride in hydrochloric acid or iron in acidic media can also be employed for this transformation.

Emerging and Green Chemistry Approaches in Synthesis

The pursuit of sustainable chemical manufacturing has led to the exploration of novel synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous substances. For the synthesis of this compound, a plausible and green approach involves the reduction of a suitable precursor, such as 4-amino-2,3-dichlorobenzaldehyde. This transformation is amenable to various emerging technologies that align with the principles of green chemistry.

One such technology is microwave-assisted synthesis. Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields compared to conventional heating methods. In a related context, the synthesis of complex molecules containing a 2,3-dichlorophenyl moiety has been successfully achieved using microwave irradiation, demonstrating the feasibility of this technology for activating substrates with this substitution pattern. mdpi.com

Catalytic Synthesis Methodologies

Catalysis is a cornerstone of green chemistry, offering pathways to highly efficient and selective transformations. The reduction of the aldehyde group in 4-amino-2,3-dichlorobenzaldehyde to the corresponding alcohol is an ideal candidate for catalytic methods. Of particular importance is catalytic hydrogenation, which utilizes molecular hydrogen as the reducing agent and a catalyst, resulting in water as the only byproduct, thereby exhibiting high atom economy.

A variety of catalytic systems have been developed for the chemoselective reduction of aldehydes. These systems are often based on transition metals and are designed to operate under mild conditions with high functional group tolerance. For the synthesis of this compound, several types of catalysts could be employed:

Manganese-Based Catalysts: Recent research has highlighted the efficacy of manganese(I) pincer complexes as highly efficient catalysts for the homogeneous hydrogenation of aldehydes. These catalysts demonstrate remarkable chemoselectivity, allowing for the reduction of aldehydes in the presence of other reducible functional groups. nih.gov

Raney Nickel: As a heterogeneous catalyst, Raney nickel is a well-established and cost-effective option for the hydrogenation of various functional groups, including aldehydes. It is known for its high activity and can be used under relatively mild conditions. thieme-connect.com

Gold Catalysts: Gold nanoparticles have emerged as promising catalysts for selective hydrogenation reactions. They can exhibit high selectivity in the reduction of aldehydes, offering another potential route for the synthesis of this compound. researchgate.net

The choice of catalyst would depend on factors such as cost, availability, desired reaction conditions, and the potential for catalyst recycling, a key aspect of sustainable chemistry.

Table 1: Comparison of Potential Catalytic Systems for the Synthesis of this compound

| Catalyst Type | Catalyst Example | Advantages | Potential Considerations |

| Homogeneous | [Mn(PNP-iPr)(CO)₂H] | High chemoselectivity, mild reaction conditions. nih.gov | Catalyst separation from the product can be challenging. |

| Heterogeneous | Raney Nickel | Cost-effective, easily separable from the reaction mixture, well-established technology. thieme-connect.com | May require higher pressures or temperatures compared to some homogeneous catalysts. |

| Nanocatalyst | Supported Gold Nanoparticles | High selectivity, potential for high activity. researchgate.net | Catalyst synthesis and stability can be complex. |

Principles of Atom Economy and Reaction Efficiency

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. wikipedia.org A reaction with high atom economy is one that generates minimal or no byproducts.

The synthesis of this compound via the catalytic hydrogenation of 4-amino-2,3-dichlorobenzaldehyde is an excellent example of a highly atom-economical process. In this reaction, the atoms from both the aldehyde precursor and the hydrogen gas are fully incorporated into the final alcohol product.

The atom economy for this reaction can be calculated as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the hydrogenation of 4-amino-2,3-dichlorobenzaldehyde:

Molecular Formula of 4-amino-2,3-dichlorobenzaldehyde: C₇H₅Cl₂NO

Molecular Formula of Hydrogen: H₂

Molecular Formula of this compound: C₇H₇Cl₂NO

The reaction is an addition reaction, where a molecule of hydrogen is added across the carbonyl double bond. Therefore, all the atoms of the reactants are incorporated into the product, leading to an ideal atom economy of 100%. rsc.orgyoutube.com

Reaction efficiency, while related to atom economy, also encompasses factors such as reaction yield, selectivity, and the energy required to carry out the transformation. Catalytic approaches significantly enhance reaction efficiency by:

Increasing Reaction Rates: Catalysts provide an alternative reaction pathway with a lower activation energy, leading to faster reactions.

Improving Selectivity: A well-chosen catalyst can selectively reduce the aldehyde group without affecting other functional groups that may be present in the molecule.

Enabling Milder Conditions: Catalytic reactions often proceed under lower temperatures and pressures, reducing energy consumption.

By focusing on catalytic routes, particularly catalytic hydrogenation, the synthesis of this compound can be achieved in a manner that is not only efficient in terms of yield but also aligns with the core principles of green and sustainable chemistry.

Reactivity and Derivatization Studies of 4 Amino 2,3 Dichlorophenyl Methanol

Chemical Transformations at the Primary Alcohol Group

The primary alcohol functionality in (4-amino-2,3-dichlorophenyl)methanol is a versatile site for a variety of chemical modifications, including esterification, etherification, oxidation, and nucleophilic substitution.

Esterification Reactions

The conversion of the primary alcohol in this compound to an ester can be achieved through several standard synthetic methodologies. A common approach is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. This reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess or water is removed as it is formed.

Alternatively, for a more rapid and often higher-yielding reaction, the alcohol can be treated with an acyl chloride or an acid anhydride. These reactions are typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid or carboxylic acid byproduct. Given the presence of the amino group, which can also be acylated, careful selection of reaction conditions is necessary to achieve selective O-acylation. Generally, acylation of the alcohol is favored under neutral or slightly acidic conditions, while the amino group's reactivity is more pronounced under basic conditions.

| Reactant | Reagent | Product |

| This compound | Acetic Anhydride | (4-Amino-2,3-dichlorophenyl)methyl acetate |

| This compound | Benzoyl Chloride | (4-Amino-2,3-dichlorophenyl)methyl benzoate |

Etherification Reactions

The synthesis of ethers from this compound can be accomplished via the Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction to form the ether.

The choice of the alkyl halide and reaction conditions can influence the efficiency of the reaction. Primary alkyl halides are generally preferred to minimize the competing elimination reaction. The presence of the amino group can potentially interfere with the reaction, and protection of this group may be necessary in some cases to avoid side reactions. A study on the chemoselective etherification of benzyl (B1604629) alcohols has shown that using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol (B129727) or ethanol (B145695) can selectively convert benzyl alcohols to their corresponding methyl or ethyl ethers in the presence of other functional groups.

| Reactant | Reagent | Product |

| This compound | 1. Sodium Hydride 2. Methyl Iodide | 1-(Methoxymethyl)-4-amino-2,3-dichlorobenzene |

| This compound | 1. Sodium Hydride 2. Ethyl Bromide | 1-(Ethoxymethyl)-4-amino-2,3-dichlorobenzene |

Oxidation Reactions to Carbonyls and Carboxylic Acids

The primary alcohol group of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

For the selective oxidation to the corresponding aldehyde, 4-amino-2,3-dichlorobenzaldehyde, mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. A notable method for the chemoselective aerobic oxidation of aminobenzyl alcohols utilizes a copper(I) iodide/4-dimethylaminopyridine (DMAP)/2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) catalytic system under an oxygen atmosphere. This system has been shown to be effective for the oxidation of various substituted 2-aminobenzyl alcohols to their corresponding aldehydes in good to excellent yields. nih.gov

To achieve the oxidation to the carboxylic acid, 4-amino-2,3-dichlorobenzoic acid, stronger oxidizing agents are typically employed. Reagents such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) can be used. However, the presence of the amino group, which is also susceptible to oxidation, presents a challenge. Therefore, it is often necessary to protect the amino group prior to oxidation, for example, by acetylation. Following the oxidation, the protecting group can be removed to yield the desired amino-carboxylic acid.

| Starting Material | Oxidizing Agent | Product |

| This compound | CuI/DMAP/TEMPO, O2 | 4-Amino-2,3-dichlorobenzaldehyde |

| This compound | 1. Acetic Anhydride (protection) 2. KMnO4 3. Hydrolysis (deprotection) | 4-Amino-2,3-dichlorobenzoic acid |

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound can be converted into a good leaving group, which can then be displaced by a nucleophile. A common strategy is the conversion of the alcohol to an alkyl halide. For instance, treatment with thionyl chloride (SOCl2) can convert the primary alcohol to the corresponding benzyl chloride, (4-amino-2,3-dichlorophenyl)methyl chloride. Similarly, phosphorus tribromide (PBr3) can be used to synthesize the corresponding benzyl bromide.

These benzylic halides are valuable synthetic intermediates as they can readily undergo nucleophilic substitution reactions with a wide range of nucleophiles, such as cyanides, azides, and thiolates, to introduce a variety of functional groups. The reactivity of these halides is enhanced by the stability of the benzylic carbocation intermediate that can form during the reaction.

| Reactant | Reagent | Product |

| This compound | Thionyl Chloride (SOCl2) | 4-(Chloromethyl)-2,3-dichloroaniline |

| This compound | Phosphorus Tribromide (PBr3) | 4-(Bromomethyl)-2,3-dichloroaniline |

Chemical Transformations at the Aromatic Amino Group

The aromatic amino group in this compound is a key site for derivatization, with acylation being a prominent example.

Acylation Reactions

The acylation of the amino group in this compound leads to the formation of an amide linkage. This reaction is typically carried out using acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. The primary challenge in the acylation of this molecule is achieving selectivity for the amino group over the hydroxyl group (N-acylation vs. O-acylation).

Generally, the amino group is more nucleophilic than the hydroxyl group, and under many conditions, N-acylation is favored. The use of a base, such as pyridine or triethylamine, facilitates the reaction by neutralizing the acid byproduct and enhancing the nucleophilicity of the amino group. In cases where O-acylation is a competing reaction, it is possible to achieve chemoselective N-acylation by carefully controlling the reaction conditions, such as temperature and the choice of solvent and base. For instance, in some systems, N-acylation can be selectively achieved at lower temperatures.

| Reactant | Reagent | Product |

| This compound | Acetyl Chloride | N-(4-(Hydroxymethyl)-2,3-dichlorophenyl)acetamide |

| This compound | Benzoyl Chloride | N-(4-(Hydroxymethyl)-2,3-dichlorophenyl)benzamide |

Alkylation Reactions

The primary amino group and the hydroxyl group of this compound both present opportunities for alkylation. The nitrogen atom's nucleophilicity allows for N-alkylation, while the oxygen of the hydroxymethyl group can undergo O-alkylation, although the former is generally more reactive under neutral or basic conditions.

N-alkylation of aromatic amines can be achieved using various alkylating agents, such as alkyl halides or alcohols. The "borrowing hydrogen" or "hydrogen autotransfer" methodology has emerged as a sustainable approach for the N-alkylation of amines with alcohols. This method often utilizes transition metal catalysts, including both precious metals and more abundant, non-noble metals like manganese. nih.gov In this process, the alcohol is temporarily oxidized to an aldehyde, which then forms an imine with the amine. The subsequent reduction of the imine yields the N-alkylated amine, with water as the primary byproduct. A variety of substituted anilines can be selectively monoalkylated with different alcohols using this method. nih.gov

The general mechanism for transition metal-catalyzed N-alkylation of amines with alcohols involves the initial formation of a metal-alkoxide species. This intermediate then undergoes β-hydride elimination to generate a metal-hydride species and an aldehyde. The aldehyde condenses with the amine to form an imine, which is then reduced by the metal-hydride to afford the secondary amine and regenerate the active catalyst. nih.gov

Table 1: Examples of N-Alkylation Reactions of Anilines with Alcohols

| Catalyst System | Aniline (B41778) Derivative | Alcohol | Product | Yield (%) | Reference |

| Manganese pincer complex | Substituted anilines | Benzyl alcohol | N-monoalkylated anilines | 80-90 | nih.gov |

| NHC–Ir(III) complexes | Aniline | Benzyl alcohol | N-benzyl amines | High | nih.gov |

| NHC–Ru(II) complexes | Aniline | Benzyl alcohol | N-benzyl amines | Moderate | nih.gov |

| Cobalt(II) inverse triazolyl-pyridine complex | Aniline | Benzyl alcohol | N-alkylated product | 90-99 | rsc.org |

This table presents generalized data for aniline derivatives as specific data for this compound was not available.

Formation of Schiff Bases and Imines

The primary amino group of this compound readily undergoes condensation with aldehydes and ketones to form Schiff bases, also known as imines. This reaction is a cornerstone of organic synthesis due to the versatility of the resulting C=N double bond. beilstein-journals.orgmasterorganicchemistry.com The formation of a Schiff base typically involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule. The reaction is often catalyzed by acid or base, or simply by heat. chemsociety.org.ng

A general procedure for the synthesis of imines from 1,2-amino alcohols involves reacting the amino alcohol with an aldehyde or ketone in a suitable solvent, such as ethanol. beilstein-journals.orgbeilstein-journals.org The reaction can be driven to completion by removing the water formed, for instance, by azeotropic distillation. The stability of the resulting Schiff base is influenced by the nature of the substituents. Aromatic aldehydes generally form more stable Schiff bases compared to aliphatic aldehydes due to conjugation. chemsociety.org.ng

Table 2: General Conditions for Schiff Base Formation

| Reactants | Catalyst | Solvent | Conditions | Product | Reference |

| Primary Amine + Aldehyde/Ketone | Acid/Base or Heat | Ethanol/Methanol | Reflux | Schiff Base (Imine) | chemsociety.org.ngresearchgate.net |

| 1,2-Amino alcohol + Primary Amine | Quinone catalyst | Ethanol | 70 °C, O₂ | N-protected imine | beilstein-journals.org |

| Aniline + Benzyl alcohol | Iron catalyst | Toluene | 110 °C | Imine | researchgate.net |

This table provides generalized conditions for Schiff base formation as specific examples with this compound were not available.

Diazotization and Subsequent Transformations

The aromatic primary amino group of this compound can be converted into a diazonium salt through a process called diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). masterorganicchemistry.comorganic-chemistry.org The resulting diazonium salt is a versatile intermediate in organic synthesis because the diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas). masterorganicchemistry.com

Aryl diazonium salts can undergo a variety of transformations, most notably the Sandmeyer reaction. organic-chemistry.orgnih.gov The Sandmeyer reaction allows for the replacement of the diazonium group with a wide range of nucleophiles, often with the use of a copper(I) salt as a catalyst. masterorganicchemistry.comnih.gov For instance, treatment of an aryl diazonium salt with copper(I) chloride, copper(I) bromide, or copper(I) cyanide introduces a chloro, bromo, or cyano group, respectively, onto the aromatic ring. masterorganicchemistry.com This provides a powerful method for introducing substituents onto the aromatic ring that may not be easily accessible through direct electrophilic substitution.

Other transformations of diazonium salts include their reaction with potassium iodide to form aryl iodides, and the Schiemann reaction, which uses tetrafluoroboric acid (HBF₄) to produce aryl fluorides. masterorganicchemistry.comorganic-chemistry.org Furthermore, the diazonium group can be replaced by a hydroxyl group by heating in the presence of water, or by a hydrogen atom using hypophosphorous acid (H₃PO₂). masterorganicchemistry.com

Table 3: Common Transformations of Aryl Diazonium Salts

| Reagent | Product | Reaction Name | Reference |

| CuCl | Aryl chloride | Sandmeyer | masterorganicchemistry.com |

| CuBr | Aryl bromide | Sandmeyer | masterorganicchemistry.com |

| CuCN | Aryl cyanide | Sandmeyer | masterorganicchemistry.com |

| KI | Aryl iodide | - | organic-chemistry.org |

| HBF₄, heat | Aryl fluoride | Schiemann | organic-chemistry.org |

| H₂O, heat | Phenol | - | masterorganicchemistry.com |

| H₃PO₂ | Arene (H-substitution) | - | masterorganicchemistry.com |

Electrophilic and Nucleophilic Aromatic Substitution on the Dichlorophenyl Moiety

The dichlorophenyl ring of this compound is subject to both electrophilic and nucleophilic aromatic substitution reactions, with the outcome being heavily influenced by the nature of the existing substituents.

Electrophilic Aromatic Substitution (EAS):

The amino group (-NH₂) is a powerful activating group and an ortho-, para-director due to its ability to donate electron density to the aromatic ring through resonance. wikipedia.org The hydroxymethyl group (-CH₂OH) is a weakly activating ortho-, para-director. Conversely, the chlorine atoms are deactivating groups due to their inductive electron-withdrawing effect, but they are also ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance.

In this compound, the directing effects of the substituents must be considered collectively. The powerful activating and directing effect of the amino group at position 4 will dominate. Therefore, incoming electrophiles are most likely to substitute at the positions ortho to the amino group, which are positions 3 and 5. However, position 3 is already substituted with a chlorine atom. Position 5 is also sterically hindered by the adjacent chlorine atom at position 3. The position para to the amino group is already occupied by the hydroxymethyl group. Therefore, electrophilic substitution on the aromatic ring of this compound is expected to be challenging and may require forcing conditions.

Nucleophilic Aromatic Substitution (SNA_r):

Nucleophilic aromatic substitution is generally favored by the presence of strong electron-withdrawing groups ortho or para to a good leaving group (typically a halide). fishersci.co.ukresearchgate.net In the case of this compound, the chlorine atoms at positions 2 and 3 could potentially act as leaving groups. However, the ring is not strongly activated towards nucleophilic attack. The amino group is an electron-donating group, which disfavors the formation of the negatively charged Meisenheimer complex intermediate that is characteristic of the S_NAr mechanism. Therefore, nucleophilic aromatic substitution on the dichlorophenyl moiety of this compound is expected to be difficult under standard conditions.

Advanced Structural Elucidation and Analytical Characterization Methodologies

Spectroscopic Techniques for Molecular Structure Confirmation

Spectroscopic methods are indispensable for determining the molecular structure of a compound by probing the interaction of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For (4-Amino-2,3-dichlorophenyl)methanol, both ¹H and ¹³C NMR would be essential.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. The aromatic region would likely display two doublets corresponding to the two adjacent protons on the benzene (B151609) ring. The chemical shifts and coupling constants of these signals would be indicative of the substitution pattern. A singlet or a broad singlet would be expected for the amino (-NH₂) protons, and another signal, likely a singlet, would correspond to the methylene (B1212753) (-CH₂) protons of the methanol (B129727) group. A signal for the hydroxyl (-OH) proton would also be present, the position and multiplicity of which could vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon atoms. Six distinct signals would be anticipated for the aromatic carbons, with their chemical shifts influenced by the electron-donating amino and methanol groups and the electron-withdrawing chloro groups. An additional signal would correspond to the methylene carbon of the methanol group. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could be used to differentiate between CH, CH₂, and CH₃ groups.

Hypothetical ¹H NMR Data for this compound This table is illustrative and not based on published experimental data.

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 7.5 | Doublet |

| Aromatic-H | 6.6 - 6.9 | Doublet |

| -NH₂ | 3.5 - 5.0 | Broad Singlet |

| -CH₂OH | ~4.6 | Singlet |

| -CH₂OH | Variable | Singlet |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine would appear as two bands in the 3300-3500 cm⁻¹ region. A broad O-H stretching band from the alcohol group would be present around 3200-3600 cm⁻¹. C-H stretching vibrations for the aromatic ring would be observed just above 3000 cm⁻¹, while the CH₂ group would show stretches below 3000 cm⁻¹. The C-O stretching of the primary alcohol would likely appear in the 1000-1050 cm⁻¹ range, and C-Cl stretches would be found in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the C=C stretching modes, would give strong signals in the 1400-1600 cm⁻¹ region.

Expected IR Absorption Bands for this compound This table is illustrative and not based on published experimental data.

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch (Alcohol) | 3600 - 3200 (Broad) |

| N-H Stretch (Amine) | 3500 - 3300 (Two bands) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| C=C Aromatic Stretch | 1600 - 1450 |

| C-O Stretch (Primary Alcohol) | 1050 - 1000 |

| C-Cl Stretch | 800 - 600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

MS is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation patterns. The nominal molecular weight of this compound (C₇H₇Cl₂NO) is approximately 191 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The characteristic isotopic pattern of the two chlorine atoms (³⁵Cl and ³⁷Cl) would be a key feature in the mass spectrum of the molecular ion and any chlorine-containing fragments. Electron ionization (EI) would likely lead to fragmentation, with potential losses of H₂O, CH₂OH, Cl, and HCl, providing further structural clues.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystalline structure. If suitable crystals of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding involving the amino and hydroxyl groups. This data would confirm the substitution pattern on the benzene ring and reveal the packing arrangement of the molecules in the crystal lattice. To date, no published crystal structure for this specific compound is available.

Chromatographic Techniques for Compound Analysis

Chromatographic methods are essential for separating the compound from impurities and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be a suitable method for assessing the purity of this compound. A C18 column with a mobile phase consisting of a mixture of water (often with a buffer like formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol would likely provide good separation. A UV detector would be effective for detection due to the aromatic nature of the compound.

Gas Chromatography (GC): GC could also be used, potentially after derivatization of the polar amino and hydroxyl groups to increase volatility and improve peak shape. A non-polar or medium-polarity capillary column would be appropriate. When coupled with a mass spectrometer (GC-MS), this technique provides excellent separation and identification capabilities.

Theoretical and Computational Chemistry Studies on 4 Amino 2,3 Dichlorophenyl Methanol

Electronic Structure Analysis and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These calculations can predict a wide range of properties, from molecular geometry to spectroscopic signatures.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. For (4-Amino-2,3-dichlorophenyl)methanol, DFT would be employed to determine its optimized geometry, vibrational frequencies, and electronic properties. A typical DFT study would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Kohn-Sham equations.

The optimized geometry provides the most stable arrangement of the atoms in the molecule, offering insights into bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's three-dimensional shape and steric interactions. For instance, the orientation of the methanol (B129727) group relative to the dichlorophenyl ring would be a key parameter to determine.

Furthermore, DFT calculations can yield the Mulliken and Natural Population Analysis (NPA) charges on each atom. This data reveals the distribution of electron density within the molecule, highlighting electronegative and electropositive centers, which are critical for predicting reactivity and intermolecular interactions. A hypothetical distribution of NPA charges for this compound is presented in Table 1.

Table 1: Hypothetical Natural Population Analysis (NPA) Charges for this compound

| Atom | Charge (e) |

|---|---|

| C1 | -0.150 |

| C2 | 0.050 |

| C3 | 0.060 |

| C4 | -0.200 |

| C5 | 0.100 |

| C6 | -0.100 |

| N (of NH2) | -0.900 |

| H (of NH2) | 0.450 |

| H (of NH2) | 0.450 |

| C (of CH2OH) | 0.250 |

| H (of CH2OH) | 0.100 |

| H (of CH2OH) | 0.100 |

| O (of CH2OH) | -0.700 |

| H (of OH) | 0.480 |

| Cl (at C2) | -0.050 |

| Cl (at C3) | -0.050 |

Note: These values are illustrative and would need to be confirmed by actual DFT calculations.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. A key aspect of MO theory is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These are known as the frontier orbitals and are crucial for understanding a molecule's reactivity and electronic transitions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates the opposite. For a molecule like this compound, the HOMO is likely to be localized on the electron-rich amino group and the aromatic ring, while the LUMO may be distributed over the dichlorophenyl ring and the methanol group.

Quantum chemical calculations can provide the energies of these orbitals and visualize their spatial distribution. This information is invaluable for predicting how the molecule will interact with other chemical species. A hypothetical set of frontier orbital energies for this compound is shown in Table 2.

Table 2: Hypothetical Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: These values are illustrative and would be determined through quantum chemical calculations.

Conformational Analysis and Intermolecular Interactions

The biological activity and physical properties of a molecule are often dependent on its three-dimensional conformation. Conformational analysis of this compound would involve exploring the potential energy surface to identify stable conformers and the energy barriers between them. This is typically done by systematically rotating the rotatable bonds, such as the C-C bond connecting the methanol group to the phenyl ring and the C-N bond of the amino group.

The presence of the amino and hydroxyl groups allows for the formation of both intramolecular and intermolecular hydrogen bonds. Intramolecular hydrogen bonding, for example between the amino group and a chlorine atom, or the hydroxyl group and the amino group, could significantly influence the preferred conformation. Intermolecular hydrogen bonding would be critical in the solid state, affecting crystal packing, and in solution, influencing solubility and interactions with solvents. Computational methods can model these interactions and predict their strength.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be used to study the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. This allows for the determination of activation energies and reaction rates, providing insights that can be difficult to obtain experimentally.

For example, the reactivity of the amino or hydroxyl groups in substitution or condensation reactions could be investigated. Transition state theory, combined with quantum chemical calculations, would be employed to locate the transition state structures and calculate the energy barriers for different potential reaction pathways. This would help in understanding the regioselectivity and stereoselectivity of reactions involving this compound.

Prediction of Spectroscopic Parameters

Computational chemistry can predict various spectroscopic parameters, which can then be compared with experimental spectra to confirm the structure of a molecule. For this compound, the following spectroscopic properties could be calculated:

Infrared (IR) and Raman Spectra: DFT calculations can predict the vibrational frequencies and intensities of a molecule. These calculated spectra can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational modes to specific functional groups and motions within the molecule.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted chemical shifts are a valuable tool for interpreting experimental NMR spectra.

Ultraviolet-Visible (UV-Vis) Spectra: Time-Dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum. This can provide information about the electronic transitions within the molecule.

A hypothetical comparison of calculated and experimental vibrational frequencies is presented in Table 3.

Table 3: Hypothetical Calculated and Experimental Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| N-H stretch (asymmetric) | 3450 | 3430 |

| N-H stretch (symmetric) | 3360 | 3345 |

| O-H stretch | 3300 | 3280 |

| C-H stretch (aromatic) | 3100-3000 | 3080-3020 |

| C-N stretch | 1300 | 1285 |

| C-O stretch | 1050 | 1040 |

| C-Cl stretch | 800-600 | 780-620 |

Note: These values are illustrative and would be subject to experimental and computational verification.

Quantitative Structure-Reactivity Relationship (QSAR) Studies

Quantitative Structure-Reactivity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a compound and its reactivity. While often applied to biological activity, QSAR can also be used to predict chemical reactivity. For this compound and its derivatives, a QSAR model could be developed to predict a specific type of reactivity, for instance, its susceptibility to oxidation or its rate of reaction with a particular reagent.

To build a QSAR model, a set of structurally related compounds with known reactivity data would be required. A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression or partial least squares, would then be used to create a model that correlates these descriptors with the observed reactivity. Such a model could then be used to predict the reactivity of new, untested compounds in the same class.

Role in Complex Organic Synthesis and Future Research Avenues

Applications as a Building Block in Heterocyclic Compound Synthesis

There is a notable lack of specific examples in the scientific literature demonstrating the use of (4-Amino-2,3-dichlorophenyl)methanol as a direct precursor for the synthesis of heterocyclic compounds. In theory, the bifunctional nature of this molecule, possessing both an amino and a hydroxyl group, could allow it to serve as a synthon for various heterocyclic systems. For instance, the amino group could react with dicarbonyl compounds to form pyrroles or with appropriate reagents to construct pyridines or pyrimidines. The hydroxymethyl group could participate in cyclization reactions to form oxygen-containing heterocycles like furans or pyrans. The dichlorinated phenyl ring would impart specific steric and electronic properties to the resulting heterocyclic structures, potentially influencing their biological activity or material properties. However, without concrete research findings, these possibilities remain speculative.

Integration into Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient one-pot processes that combine three or more reactants to form a complex product, incorporating most of the atoms from the starting materials. The amino and hydroxyl functionalities of this compound make it a plausible candidate for participation in various MCRs. For example, it could potentially be utilized in Ugi or Passerini reactions, which are powerful tools for the rapid generation of diverse molecular scaffolds. The amino group could act as the amine component, while the hydroxyl group might require protection or could potentially participate in secondary reactions. The specific substitution pattern of the aromatic ring could offer unique stereochemical control or influence the reaction's outcome. To date, no published studies have reported the integration of this compound into any known multi-component reaction.

Development of Advanced Organic Materials Precursors

Substituted anilines and phenols are frequently employed as monomers or precursors for the synthesis of advanced organic materials such as polymers, dyes, and organic electronics. The presence of both an amino and a hydroxymethyl group on the dichlorinated benzene (B151609) ring of this compound suggests its potential as a precursor for materials with tailored properties. The amino group could be used for the synthesis of polyamides or polyimides, while the hydroxymethyl group could be a handle for producing polyesters or polyethers. The chlorine atoms on the aromatic ring would likely enhance thermal stability and flame retardancy of the resulting polymers. Furthermore, the electronic properties conferred by the dichlorophenyl moiety could be exploited in the design of organic semiconductors or conducting polymers. As with the other potential applications, there is currently no available research to substantiate these hypotheses.

Methodological Innovations in Organic Synthesis Catalyzed by its Structure

The structure of this compound does not inherently suggest a primary role as a catalyst itself. However, it could serve as a ligand for the development of novel metal-based catalysts. The amino and hydroxyl groups could act as coordination sites for a metal center, and the dichlorinated phenyl backbone could be modified to fine-tune the steric and electronic environment of the catalyst. Such a catalyst could potentially be applied in various organic transformations, such as cross-coupling reactions or asymmetric synthesis. This remains a purely theoretical application, as no research has been published on the use of this compound or its derivatives in catalysis.

Opportunities for Further Exploration of Reactivity and Functionalization

The lack of existing research on this compound presents a wide-open field for future investigation. A systematic study of its reactivity would be the first step. This would involve exploring the selective functionalization of the amino and hydroxymethyl groups, as well as investigating the reactivity of the aromatic ring through electrophilic or nucleophilic aromatic substitution reactions.

Key areas for future research include:

Derivatization: Synthesizing a library of derivatives by modifying the amino and hydroxyl groups to expand the range of available building blocks.

Reaction Screening: Testing the participation of this compound in a wide array of known synthetic transformations, including heterocyclic ring formation and multi-component reactions.

Polymerization Studies: Investigating its potential as a monomer for the creation of novel polymers with unique properties.

Catalyst Development: Exploring its use as a scaffold for the design of new ligands and catalysts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.